molecular formula C5H3ClN2O2 B130305 6-chloropyridazine-3-carboxylic Acid CAS No. 5096-73-1

6-chloropyridazine-3-carboxylic Acid

Cat. No. B130305
CAS RN: 5096-73-1
M. Wt: 158.54 g/mol
InChI Key: HHGZQZULOHYEOH-UHFFFAOYSA-N
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Description

6-Chloropyridazine-3-carboxylic acid is a pyradazine derivative . It is a brown-green powder and is used in the preparation of stearoyl-CoA desaturase inhibitors . It is also a metabolite of the neonicotinoid pesticides, imidacloprid and acetamiprid .


Molecular Structure Analysis

The molecular formula of 6-chloropyridazine-3-carboxylic acid is C5H3ClN2O2 . The InChI code is 1S/C5H3ClN2O2/c6-4-2-1-3 (5 (9)10)7-8-4/h1-2H, (H,9,10) .


Physical And Chemical Properties Analysis

6-Chloropyridazine-3-carboxylic acid has a molecular weight of 158.54 . It has a density of 1.6±0.1 g/cm3 . The boiling point is 429.0±25.0 °C . It is a solid at room temperature .

Scientific Research Applications

Chemical Synthesis and Derivative Formation

6-Chloropyridazine-3-carboxylic acid is a versatile compound used in chemical synthesis. For instance, it is employed in the synthesis of 3-chloropyridazine-6-carboxylic acid hydrazide through selective hydrazinolysis, indicating its utility in producing various hydrazide derivatives (Morishita et al., 1994). Additionally, it plays a role in the preparation of compounds with potential biological activities, such as dopamine beta-hydroxylase inhibitors, where derivatives of 6-chloropyridazine-3-carboxylic acid have demonstrated significant inhibitory activity (Konno et al., 1992).

Electrochemical Applications

The compound is also relevant in electrochemical applications. It has been studied for its effects on mild steel corrosion inhibition in hydrochloric acid, showcasing its potential as a corrosion inhibitor. This is due to the active involvement of the pyridazine ring in chemical interactions with metallic surfaces (Mashuga et al., 2017).

Biological Activity and Drug Development

In the realm of drug development and biological activity, 6-chloropyridazine-3-carboxylic acid derivatives have been investigated. For example, N-substituted-3-chloro-2-azetidinones, synthesized from derivatives of this compound, have shown promising antibacterial activity against a range of microorganisms (Chavan & Pai, 2007). This highlights its potential in developing new antibacterial agents.

Catalysis and Mechanistic Studies

Furthermore, 6-chloropyridazine-3-carboxylic acid is used in catalysis and mechanistic studies. For instance, it has been involved in nickel-catalyzed electrochemical cross-coupling reactions, offering an alternative method for biaryl formation, which is crucial in various chemical synthesis processes (Sengmany et al., 2013).

Environmental and Toxicity Studies

The compound's derivatives have been subject to environmental studies, such as the electro-Fenton treatment of sulfachloropyridazine, a model for sulfonamide antibiotics. This research contributes to understanding the degradation pathways and toxicity evolution in water treatments (Dirany et al., 2012).

Safety And Hazards

6-Chloropyridazine-3-carboxylic acid is considered hazardous. It is harmful if swallowed, in contact with skin, and if inhaled . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

6-chloropyridazine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClN2O2/c6-4-2-1-3(5(9)10)7-8-4/h1-2H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHGZQZULOHYEOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN=C1C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40423491
Record name 6-chloropyridazine-3-carboxylic Acid
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Molecular Weight

158.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloropyridazine-3-carboxylic Acid

CAS RN

5096-73-1
Record name 6-Chloro-3-pyridazinecarboxylic acid
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Record name 6-chloropyridazine-3-carboxylic Acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Chloropyridazine-3-carboxylic acid
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Synthesis routes and methods I

Procedure details

Potassium dichromate (3.3 g, 11.2 mmol) was added in portions to a solution of 3-Chloro-6-methyl-pyridazine (1.2 g, 9.3 mmol) in H2SO4 (10 ml). After addition the mixture is stirred at 50° C. on. The reaction was pored on ice and the mixture was extracted three times with diethyl ether. The combined organic phases were dried and concentrated to give the title compound (840 mg, 57%). LC-MS (M++1): 159 and 161 (3:1). Step 2: 6-Chloro-pyridazine-3-carboxylic acid methyl ester: A solution of 6-chloro-pyridazine-3-carboxylic acid (700 mg, 4.53 mmol) in thionyl chloride (15 ml) was refluxed for 3 h. The reaction was cooled to ambient temperature and evaporated to dryness. Sodium methoxide (244 mg, 4.53 mmol) in MeOH (20 ml) was added to the residue and the solution was stirred on at room temperature (rt). H2O was added and the mixture was extracted three times with DCM. The combined organic phases were dried and concentrated. Flashchromatography (SiO2, Heptane/EtOAc 1:1) afforded 560 mg (72%) of the title compound. 1H NMR (CDCl3), δ (ppm): 4.09 (s, 3 H), 7.69 (d, 1 H), 8.18 (d, 1 H).LC-MS (M++1): 173 and 175 (3:1). Step 3: 6-Methoxy-pyridazine-3-carboxylic acid methyl ester: A solution of 6-chloro-pyridazine-3-carboxylic acid methyl ester in NaOMe in MeOH (1M, 10 ml) was refluxed on. H2O was added and the mixture was extracted three times with DCM to give organic phase I. The combined organic phases I were dried and concentrated to give the title compound (40 mg, 10%). The water phase was acidified with concentrated hydrochloric acid and extracted three times with DCM to give organic phase II. The combined organic phases II were dried and concentrated to give 6-methoxy-pyridazine-3-carboxylic acid (LC-MS (M++1): 155) (230 mg, 65%). A solution of 6-methoxy-pyridazine-3-carboxylic acid in thionyl chloride (6 ml) was refluxed for 3 h. The reaction was cooled to ambient temperature and evaporated to dryness. MeOH (10 ml) was added to the residue and the solution was stirred on at rt. Saturated NaHCO3 (aq) was added and the mixture was extracted three times with DCM. The combined organic phases were dried and concentrated to give the title compound (253 mg, 100%). LC-MS (M++1): 169. Step 4: 4-Ethyl-5-(6-methoxy-pyridazin-3-yl)-2,4-dihydro-[1,2,4]triazole-3-thione: NaOMe (86 mg, 1.6 mmol) was added to a solution of 6-methoxy-pyridazine-3-carboxylic acid methyl ester (210 mg, 1.25 mmol) and 4-ethyl-3-thiosemicarbazide (190 mg, 1.6 mmol) in MeOH (6 ml) and the mixture was heated to 70° C. at 72 h. The reaction was cooled to ambient temperature and evaporated to dryness. H2O (10 ml) was added to the residue and the mixture was acidified with concentrated hydrochloric acid and the title compound 35 mg (12%) was collected by filtration. LC-MS (M++1): 238.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Yield
100%

Synthesis routes and methods II

Procedure details

To a stirred solution of 3-chloro-6-methylpyridazine (12.8 g, 100 mol) in concentrated H2SO4 (100 mL) was added powered K2Cr2O7 (35.3 g, 120 mmol) slowly at 50° C. The reaction mixture was stirred at 50° C. for 4 h, and poured into the iced water carefully. The mixture was extracted with EtOAc. The combined organic layer was washed with brine, dried over Na2SO4, and filtered. The solvent was removed under vacuum to afford the 6-chloropyridazine-3-carboxylic acid (9.25 g, 59%), which was used directly in the next step. 1H NMR (DMSO-d6, 400 MHz): δ8.21 (d, J=4.8 Hz, 1H), 8.06 (d, J=4.8 Hz, 1H).
Quantity
12.8 g
Type
reactant
Reaction Step One
[Compound]
Name
K2Cr2O7
Quantity
35.3 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
WJ Leanza, HJ Becker, EF Rogers - Journal of the American …, 1953 - ACS Publications
… Permanganate oxidation of 3-hydroxymethylpyridazine and reductive dehalogenation of 6-chloropyridazine-3-carboxylic acid were found to give identical yields of the desired acid. The …
Number of citations: 46 pubs.acs.org
TD Kroner, W Tabroff, JJ McGarr - Journal of the American …, 1953 - ACS Publications
… Permanganate oxidation of 3-hydroxymethylpyridazine and reductive dehalogenation of 6-chloropyridazine-3-carboxylic acid were found to give identical yields of the desired acid. The …
Number of citations: 39 pubs.acs.org
T Nakagome, RN Castle - Journal of Heterocyclic Chemistry, 1968 - Wiley Online Library
… For the synthesis of 3-acetylpyridazine (6), 6-chloropyridazine-3-carboxylic acid (1) (3) served as the starting material. Compound 1 was catalytically dechlorinated with palladium-…
Number of citations: 15 onlinelibrary.wiley.com
G Liu, JK Lynch, J Freeman, B Liu, Z Xin… - Journal of medicinal …, 2007 - ACS Publications
… A mixture of 6-chloropyridazine-3-carboxylic acid methyl ester (1.7 g, 10 mmol), 11b (2.1 g, 10 mmol), and N,N-diisopropylethylamine (1.7 mL, 10 mmol) in CH 3 CN (50 mL) was …
Number of citations: 131 pubs.acs.org
B Kilic, HO Gulcan, F Aksakal, T Ercetin, N Oruklu… - Bioorganic …, 2018 - Elsevier
… Initially, 6-chloro-N-(2-substitutedethyl)pyridazine-3-carboxamide intermediates (1–4) were prepared by commercially available 6-chloropyridazine-3-carboxylic acid and appropriate …
Number of citations: 20 www.sciencedirect.com
Y Uto, Y Kiyotsuka, Y Ueno, Y Miyazawa… - Bioorganic & medicinal …, 2010 - Elsevier
Cyclization of the benzoylpiperidine in lead compound 2 generated a series of novel and highly potent spiropiperidine-based stearoyl-CoA desaturase (SCD)-1 inhibitors. Among them, …
Number of citations: 31 www.sciencedirect.com
Z Zhang, S Sun, V Kodumuru, D Hou… - Journal of medicinal …, 2013 - ACS Publications
… 6-Chloropyridazine-3-carboxylic acid was converted to the acid chloride by the treatment with thionyl chloride, followed by the reaction with 2-cyclopropylethylamine to generate …
Number of citations: 30 pubs.acs.org
B Shan, H Hou, K Zhang, R Li, C Shen… - Journal of Medicinal …, 2023 - ACS Publications
… 6-Chloropyridazine-3-carboxylic acid 1 was treated with oxalyl chloride and reacted with methyl 2-amino-4,5-difluorobenzoate to give the key intermediate 3. Compound 3 was reacted …
Number of citations: 5 pubs.acs.org
S Llona-Minguez, A Hoglund… - Journal of medicinal …, 2017 - ACS Publications
The dCTP pyrophosphatase 1 (dCTPase) is a nucleotide pool “housekeeping” enzyme responsible for the catabolism of canonical and noncanonical nucleoside triphosphates (dNTPs) …
Number of citations: 21 pubs.acs.org
RT Kareem, F Abedinifar, EA Mahmood, AG Ebadi… - RSC …, 2021 - pubs.rsc.org
… First, they synthesized 6-chloro-N-(2-substituted ethyl)pyridazine-3-carboxamide intermediates from 6-chloropyridazine-3-carboxylic acid and ethylamine derivatives. Next, they …
Number of citations: 20 pubs.rsc.org

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